Colneleic acid
Description
Overview of Plant Oxylipin Metabolism
Plant oxylipins represent a vast and diverse family of oxygenated fatty acid derivatives that play crucial roles in a multitude of physiological processes, including growth, development, and responses to environmental stresses. frontiersin.orgnih.gov The biosynthesis of these signaling molecules is initiated by the oxygenation of polyunsaturated fatty acids, primarily linoleic and linolenic acids, which are abundant in plant cell membranes. frontiersin.orgmdpi.comwikipedia.org This initial step can occur either non-enzymatically through autoxidation or, more commonly, through the action of specific enzymes like lipoxygenases (LOXs) and α-dioxygenases. uliege.beaocs.org
The resulting fatty acid hydroperoxides are unstable intermediates that serve as substrates for a variety of enzymatic pathways, leading to the formation of a wide array of oxylipins. nih.govuliege.beaocs.org These pathways include the allene (B1206475) oxide synthase (AOS) branch, which produces jasmonates, a well-known class of plant hormones involved in defense signaling. frontiersin.orgmdpi.com Other significant branches are the hydroperoxide lyase (HPL) pathway, which generates volatile aldehydes and oxo-acids; the divinyl ether synthase (DES) pathway, which produces divinyl ether fatty acids; and the peroxygenase and epoxy alcohol synthase pathways, which form various epoxy and hydroxy fatty acids. uliege.beaocs.org The structural diversity of oxylipins is further expanded by their potential for esterification into complex lipids or conjugation with other molecules. nih.govresearchgate.net
Classification and Significance of Divinyl Ether Fatty Acids in Plant Biology
Divinyl ether fatty acids are a specific class of oxylipins characterized by the presence of a divinyl ether bond in their structure. wikipedia.org These compounds are synthesized from fatty acid hydroperoxides through the action of divinyl ether synthase (DES), a type of cytochrome P450 enzyme. aocs.orgoup.com The classification of divinyl ether fatty acids is primarily based on the precursor fatty acid and the position of the initial hydroperoxidation.
For instance, colneleic acid and colnelenic acid are formed from the 9-hydroperoxides of linoleic acid and linolenic acid, respectively. uliege.bewikipedia.org Conversely, etheroleic acid and etherolenic acid are derived from the 13-hydroperoxides of the same precursor fatty acids. uliege.bewikipedia.orgcaymanchem.com The substrate specificity of the DES enzyme can vary between plant species. For example, DES from potato and tomato primarily utilize 9-hydroperoxides, whereas the enzyme from garlic favors 13-hydroperoxides. mdpi.comnih.gov
The biological significance of divinyl ether fatty acids lies predominantly in their role in plant defense. nih.govfrontiersin.org Research has shown that the accumulation of these compounds is often induced by pathogen infection. nih.govfrontiersin.org For example, in potato leaves infected with the late blight pathogen Phytophthora infestans, there is a significant accumulation of colneleic and colnelenic acids. nih.govresearchgate.net These compounds have been demonstrated to inhibit the growth of the pathogen, suggesting they function as phytoalexins, which are antimicrobial compounds produced by plants in response to infection. uliege.benih.govresearchgate.net Furthermore, the expression of DES genes is often upregulated in response to pathogen attack and elicitors, further supporting their role in plant defense mechanisms. researchgate.netfrontiersin.org
Historical Context of this compound Discovery and Initial Research Contributions
The discovery of this compound dates back to 1972 by Galliard and Phillips. uliege.bewikipedia.orgcaymanchem.comgerli.com They identified this novel unsaturated ether derivative in homogenates of potato tubers (Solanum tuberosum). uliege.bewikipedia.orgcaymanchem.com Their research detailed the enzymatic conversion of linoleic acid into what they named 9-(nona-1',3'-dienoxy)non-8-enoic acid, now commonly known as this compound. caymanchem.com This discovery marked the initial identification of the divinyl ether synthase pathway in plants. uliege.be
Following its discovery, subsequent research focused on elucidating the biosynthetic pathway and the stereochemistry of this compound. In 1990, Fahlstadius and Hamberg made a significant contribution by determining the stereospecificity of the reaction, demonstrating the removal of the pro-R hydrogen at C-8 of (9S)-hydroperoxyoctadecadienoic acid during its biosynthesis. caymanchem.com
The role of this compound in plant defense began to be uncovered in the late 1990s. A pivotal study in 1999 by Weber and colleagues provided the first evidence of the accumulation of colneleic and colnelenic acids in potato leaves infected with Phytophthora infestans. nih.govresearchgate.netcaymanchem.com Their work demonstrated the inhibitory effect of these compounds on the pathogen, solidifying the concept of divinyl ether fatty acids as important components of the plant's defense arsenal (B13267). uliege.benih.gov These initial findings paved the way for further investigations into the diverse functions of this compound and other divinyl ether oxylipins in plant biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/b10-7-,16-13+,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZKKFXQEIBVEV-CXXUKANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=COC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214758 | |
| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52761-34-9 | |
| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52761-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colneleic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052761349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'E,4'Z,8E)-Colneleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Enzymatic Pathways of Colneleic Acid
Precursor Substrate Utilization: Linoleic Acid and Other Polyunsaturated Fatty Acids
The primary precursor for the biosynthesis of colneleic acid is linoleic acid, an 18-carbon polyunsaturated fatty acid. nih.govnih.gov The enzymatic machinery responsible for this compound synthesis can also utilize other polyunsaturated fatty acids, such as α-linolenic acid, to produce a related compound called colnelenic acid. wikipedia.org The initial step in this pathway is the oxygenation of these fatty acid substrates. mdpi.com
The conversion process is initiated by lipoxygenase enzymes, which introduce a hydroperoxide group onto the fatty acid backbone. wikipedia.org Specifically, for this compound synthesis, the process begins with the formation of a 9-hydroperoxide derivative of linoleic acid. wikipedia.orgrsc.org This hydroperoxide intermediate is the key substrate for the subsequent enzymatic reaction that forms the characteristic divinyl ether structure of this compound.
Key Enzymatic Transformations in this compound Synthesis
The synthesis of this compound from its fatty acid precursor is a multi-step process mediated by a cascade of specific enzymes. These enzymes exhibit remarkable specificity in their catalytic action, ensuring the precise formation of the final product.
Role of 9-Lipoxygenase (9-LOX) in Hydroperoxide Formation
The first committed step in the biosynthesis of this compound is the stereospecific oxygenation of linoleic acid by 9-lipoxygenase (9-LOX). mdpi.comresearchgate.net This enzyme catalyzes the insertion of molecular oxygen into the fatty acid chain at the 9th carbon position, leading to the formation of (9S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE). rsc.orgrsc.org The 9-LOX pathway is crucial as it provides the necessary hydroperoxide substrate for the subsequent enzyme in the pathway. researchgate.net Research has shown that the oxygen atom incorporated into the hydroperoxide group originates from gaseous O₂, not from water. rsc.orgrsc.org
Divinyl Ether Synthase (DES) Activity and Isoforms (e.g., CYP74D, CYP74H2)
The key enzyme responsible for the formation of the divinyl ether structure is divinyl ether synthase (DES). wikipedia.orgresearchgate.net This enzyme belongs to the cytochrome P450 family, specifically the CYP74 clan. researchgate.netnih.gov DES catalyzes the dehydration of the fatty acid hydroperoxide, leading to the formation of the ether linkage. nih.gov
Several isoforms of DES have been identified, with varying substrate specificities. For instance, CYP74D enzymes, found in species like potato (Solanum tuberosum), preferentially metabolize 9-hydroperoxides of linoleic and linolenic acids to produce colneleic and colnelenic acids, respectively. researchgate.netuniprot.org Another isoform, CYP74H2, identified in asparagus (Asparagus officinalis), can utilize both 9- and 13-hydroperoxides of fatty acids, although it shows a preference for the 13-hydroperoxide of linoleic acid. researchgate.netnih.gov
Divinyl Ether Synthase Isoforms and Their Products
| Isoform | Organism | Preferred Substrate | Major Product(s) |
|---|---|---|---|
| CYP74D | Potato (Solanum tuberosum) | 9-hydroperoxy linoleic acid, 9-hydroperoxy linolenic acid | This compound, Colnelenic acid |
| CYP74H2 | Asparagus (Asparagus officinalis) | 13(S)-hydroperoxide of linoleic acid (13(S)-HPOD) | (11Z)-etheroleic acid, (1ʹZ)-colnelenic acid |
Stereospecificity of Enzymatic Reactions
The enzymatic reactions in the biosynthesis of this compound are highly stereospecific. nih.gov The 9-lipoxygenase enzyme produces the (9S)-hydroperoxide enantiomer exclusively. rsc.orgrsc.org The subsequent conversion by divinyl ether synthase also proceeds with a high degree of stereochemical control. nih.govresearchgate.net
Studies have demonstrated that the formation of the divinyl ether involves the stereospecific abstraction of a hydrogen atom from the carbon adjacent to the hydroperoxide group. nih.gov The absolute configuration of the eliminated hydrogen atom (pro-R or pro-S) dictates the configuration (E or Z) of the resulting vinyl ether double bond. nih.govresearchgate.net Specifically, divinyl ether synthases that remove the pro-R hydrogen generate divinyl ethers with an E configuration at the vinyl ether double bond, while those that abstract the pro-S hydrogen lead to a Z configuration. nih.govresearchgate.net
Substrate Specificity and Regioisomeric Selectivity of DES
Divinyl ether synthases exhibit both substrate specificity and regioisomeric selectivity. rsc.orgresearchgate.net As mentioned earlier, different isoforms of DES show preferences for different fatty acid hydroperoxides. For example, the DES from potato is specific for 9-hydroperoxides, while the garlic DES can utilize both 9- and 13-hydroperoxides. researchgate.netresearchgate.net This selectivity determines the type of divinyl ether fatty acid produced by a particular plant species. The regioselectivity of the enzyme ensures that the ether linkage is formed at a specific position on the fatty acid chain.
Genetic Regulation of Biosynthetic Enzymes
The biosynthesis of this compound is regulated at the genetic level, with the expression of the key enzymes, 9-lipoxygenase and divinyl ether synthase, being induced by various stimuli. mdpi.comresearchgate.net In plants, the genes encoding these enzymes are often part of a defense response mechanism that is activated upon wounding or pathogen attack. nih.govmdpi.com
For example, in potato leaves infected with the late-blight pathogen Phytophthora infestans, the accumulation of colneleic and colnelenic acids is observed, indicating an upregulation of the biosynthetic pathway. nih.gov Similarly, the expression of DES transcripts in garlic is constitutive in below-ground organs but can be induced in leaves by treatment with salicylic (B10762653) acid and sorbitol. researchgate.net The regulation of these genes is complex and involves transcription factors such as WRI1, LEC, and FUS3, which are known to play a role in the broader regulation of fatty acid metabolism. mdpi.compeerj.com
Gene Expression Profiles of Lipoxygenases (e.g., NtLOX1)
The biosynthesis of this compound is initiated by the action of a specific 9-lipoxygenase (9-LOX). In tobacco (Nicotiana tabacum), the enzyme NtLOX1 has been identified as a key player in this pathway. nih.govnih.gov The expression of the NtLOX1 gene is not constitutive; rather, it is strictly inducible, with its transcripts being undetectable in healthy, untreated plant tissues such as roots, stems, and leaves. nih.gov
The expression of NtLOX1 is closely linked with plant defense responses. Studies have shown that its transcription is triggered by various stress-related signals. In tobacco, the synthesis of 9-divinyl ethers (DVEs), including this compound, which is produced by the combined action of NtLOX1 and the divinyl ether synthase NtDES1, is crucial for full resistance to pathogens. nih.gov The gene expression of NtLOX1 is coordinately regulated with NtDES1, indicating a synchronized activation of the DVE biosynthetic pathway upon induction. nih.govnih.gov
Lipoxygenase genes in other plant species also exhibit differential expression patterns in response to environmental stimuli. For instance, in Panax ginseng, various 9-LOX and 13-LOX genes are expressed in an organ-specific manner and are strongly elevated by bacterial infection, mechanical damage, and water deficit, suggesting diverse and specific functions against various stresses. researchgate.net While these lipoxygenases are involved in producing a range of oxylipins, the inducible and coordinated expression profile of NtLOX1 with a specific divinyl ether synthase highlights its dedicated role in pathways like this compound formation. nih.govresearchgate.net
| Gene | Organism | Expression Profile | Inducing Factors | Reference |
| NtLOX1 | Nicotiana tabacum (Tobacco) | Strictly inducible; not detected in healthy tissues. | Pathogen infection, elicitors, methyl jasmonate, ACC. | nih.govnih.gov |
| PgLOXs | Panax ginseng (Ginseng) | Organ-specific; highly expressed in aerial parts. | Bacterial infection, mechanical damage, methyl jasmonate, water deficit. | researchgate.net |
Regulation of Divinyl Ether Synthase Gene Expression
The second critical enzyme in this compound formation is divinyl ether synthase (DES), which converts the 9-hydroperoxide intermediate produced by 9-LOX into a divinyl ether structure. The regulation of the gene encoding this enzyme, such as NtDES1 in tobacco, is a key control point in the pathway. nih.govnih.gov
Research demonstrates that the expression of the divinyl ether synthase gene is coordinately regulated with its corresponding 9-LOX gene, NtLOX1. nih.gov Transcripts for NtDES1 are, like those for NtLOX1, absent in healthy tobacco tissues and are induced by similar signals. nih.gov This coordinated transcriptional control ensures that both necessary components of the pathway are present to efficiently synthesize divinyl ethers upon stimulation. nih.gov
Several signal molecules associated with plant defense and stress responses have been identified as regulators of NtDES1 expression:
Positive Regulators : Methyl jasmonate (a key signaling molecule in plant defense), ACC (the immediate precursor of ethylene), and pathogen-derived elicitors have been shown to trigger and promote the expression of the divinyl ether synthase gene. nih.gov
Negative Regulators : Salicylic acid, another important plant defense hormone, acts as a negative regulator. The induction of the 9-DVE pathway is significantly weakened in the presence of salicylic acid. nih.gov
This complex interplay of hormonal and signal molecules, including jasmonates, ethylene (B1197577), and salicylic acid, suggests a sophisticated cross-regulation system that fine-tunes the biosynthesis of divinyl ethers like this compound in response to specific threats. nih.gov In pepper leaves, the expression of a 9-divinyl ether synthase gene was also found to be massively upregulated following inoculation with certain tobamoviruses, further supporting the role of this pathway in plant-pathogen interactions. researchgate.net
| Signaling Molecule | Effect on Divinyl Ether Synthase Gene Expression | Organism Studied | Reference |
| Methyl Jasmonate | Induction | Nicotiana tabacum (Tobacco) | nih.gov |
| ACC (Ethylene precursor) | Induction | Nicotiana tabacum (Tobacco) | nih.gov |
| Elicitor | Induction | Nicotiana tabacum (Tobacco) | nih.gov |
| Salicylic Acid | Attenuation/Negative Regulation | Nicotiana tabacum (Tobacco) | nih.gov |
Isotopic Labeling Studies in Elucidating Biosynthetic Mechanisms
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.govnih.gov By introducing atoms with a heavier, stable isotope (like ¹³C, ¹⁸O, or ²H) or a radioactive isotope (like ¹⁴C) into a precursor molecule, scientists can track its conversion into subsequent products, thereby confirming the steps in a metabolic sequence. eurisotop.comresearchgate.net
In the context of this compound, labeling studies have been crucial for confirming its biosynthetic origins from linoleic acid via a 9-hydroperoxide intermediate. Early research on potato tubers demonstrated that this compound was formed from the 9(S)-hydroperoxide derivative of linoleic acid (9-HPOD). researchgate.net
A key experiment involved the incubation of [1-¹⁴C]linoleic acid with plant homogenates. researchgate.net The detection of the ¹⁴C label in the resulting divinyl ether products confirmed that linoleic acid is the direct precursor. researchgate.net Such experiments demonstrate that the entire carbon skeleton of linoleic acid is incorporated into the this compound molecule.
These studies also help to differentiate between competing pathways. For example, while both 9-hydroperoxides and 13-hydroperoxides of polyunsaturated fatty acids can be formed in plants, labeling experiments can clarify which specific intermediate is utilized by a particular divinyl ether synthase. nih.gov The specific conversion of labeled 9-hydroperoxy-linoleic acid into labeled this compound provides definitive evidence for the 9-LOX and DES pathway. nih.govresearchgate.net
Biological Functions and Physiological Roles in Plant Systems
Involvement in Plant Defense Mechanisms
Accumulation in Response to Pathogen Infection
A notable response of plants to pathogen infection is the rapid accumulation of colneleic acid. researchgate.netmdpi.comnih.govnih.govcaymanchem.commdpi.com This has been particularly well-documented in the interaction between potato plants (Solanum tuberosum) and the late blight pathogen, Phytophthora infestans. ebi.ac.uknih.govmdpi.comnih.govcaymanchem.commdpi.comresearchgate.net
Studies have shown that following infection with P. infestans, potato leaves exhibit a significant increase in the levels of this compound and the related compound, colnelenic acid. ebi.ac.uknih.govresearchgate.net Research comparing different potato cultivars revealed that the accumulation of these divinyl ethers is more rapid and pronounced in cultivars with higher resistance to late blight. nih.govresearchgate.net For instance, the resistant cultivar Matilda accumulated colnelenic acid to levels of approximately 24 nmol per gram of fresh weight in infected leaves, a response that was significantly faster than in the susceptible Bintje cultivar. nih.govresearchgate.net This differential accumulation suggests a direct correlation between the production of these compounds and the plant's ability to fend off the pathogen. researchgate.net
The synthesis of this compound is initiated through the 9-lipoxygenase (9-LOX) pathway, which is preferentially stimulated in potato cells upon treatment with elicitors from P. infestans. mdpi.com This leads to the formation of 9-hydroperoxy linoleic acid, which is then converted to this compound by the enzyme divinyl ether synthase. ebi.ac.ukebi.ac.uk The expression of the gene encoding divinyl ether synthase is upregulated in potato leaves following infection with P. infestans, further highlighting the targeted nature of this defense response. ebi.ac.ukebi.ac.uknih.gov
Inhibition of Microbial Growth and Pathogen Virulence
Beyond its accumulation, this compound actively participates in plant defense by directly inhibiting the growth and virulence of pathogens. researchgate.netebi.ac.uknih.govmdpi.comnih.govnih.gov Both this compound and colnelenic acid have demonstrated inhibitory effects against P. infestans. ebi.ac.uknih.govnih.gov
Laboratory experiments have shown that this compound can decrease the growth of P. infestans hyphae and reduce the germination of its cystospores in a concentration-dependent manner. caymanchem.com This antimicrobial activity is not limited to oomycetes. This compound has also been found to inhibit the growth of various other plant pathogenic microbes. nih.gov Interestingly, while many oxylipins show broad-spectrum antimicrobial activity, this compound's inhibitory effects can be species-specific. nih.gov
The mechanism of inhibition is thought to involve the disruption of microbial cell membranes and vital metabolic processes. umed.wroc.pl The presence of the divinyl ether structure is crucial for this bioactivity. However, it's worth noting that some studies have found no direct correlation between the concentration of this compound and the level of resistance to P. infestans in certain potato cultivars, suggesting a more complex interplay of defense factors. mdpi.comnih.gov
Modulation of Plant Immune Responses
This compound also functions as a modulator of the plant's broader immune response. ebi.ac.uknih.govresearchgate.net Its application to plants can induce defense-related responses, priming the plant for a more robust defense against subsequent pathogen attacks.
For example, treating barley seedlings with this compound has been shown to reduce infection by the powdery mildew fungus Blumeria graminis. researchgate.net This protective effect was associated with an increase in the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway which produces antimicrobial compounds. researchgate.net This suggests that this compound can act as a signal that triggers other defense pathways within the plant.
The modulation of the immune response by this compound is a complex process that can involve interactions with other signaling molecules and pathways, leading to a multifaceted defense strategy. frontiersin.orgmdpi.comfrontiersin.org
Role in Incompatible Plant-Pathogen Interactions
In incompatible interactions, where the plant possesses resistance genes that recognize specific pathogen effectors, the accumulation of defense compounds is often faster and more localized, leading to a successful defense response known as the hypersensitive response. nih.gov this compound and its precursor pathway, the 9-LOX pathway, have been implicated in these incompatible interactions. mdpi.com
In the incompatible interaction between tobacco and the tobacco mosaic virus, an accumulation of divinyl ethers, including this compound, has been observed. ebi.ac.uknih.gov Similarly, in the interaction between tobacco and an incompatible race of Phytophthora parasitica var. nicotianae, the production of colneleic and colnelenic acids is crucial for full resistance. ebi.ac.uk These findings suggest that the rapid synthesis of this compound is a key component of the plant's ability to recognize and halt the progression of specific pathogens. researchgate.net
This compound as a Signaling Molecule in Plants
In addition to its direct defensive roles, this compound functions as a signaling molecule, participating in the complex network of communication that governs plant responses to stress. ebi.ac.ukresearchgate.netmdpi.commdpi.com
Influence on Plant Developmental Processes (e.g., Tuber Aging and Sprout Development)
Research has highlighted the involvement of this compound in the developmental stages of potato tubers, particularly in the processes of aging and sprout development. researchgate.netresearchgate.net Studies on potato tubers stored over an extended period have shown a distinct correlation between the concentration of this compound and specific developmental milestones.
A significant increase in the levels of both 9-hydroperoxide of linoleic acid (9-HPOD), a precursor to this compound, and this compound itself was observed between 45 and 60 days of storage. uliege.benih.gov This timeframe coincides with the loss of apical dominance and the emergence of multiple sprouts on the tubers. researchgate.netuliege.benih.gov This correlation suggests a potential role for this compound in regulating the transition from a single dominant sprout to a more widespread sprouting pattern, a key event in tuber aging. researchgate.netuliege.be The activation of the lipoxygenase pathway, leading to the production of this compound, appears to be a critical biochemical event during this phase of tuber development. researchgate.net
The table below summarizes the observed changes in key lipid and oxylipin concentrations during potato tuber aging, illustrating the dynamic interplay of these molecules.
| Storage Time (Days) | Key Developmental Stage | 9-HPOD Concentration | This compound Concentration |
| 15 | Sprouting initiated | Moderate | Low |
| 45-60 | Loss of apical dominance, multiple sprouts | Significant increase | Significant increase |
| >60 | Continued aging | Variable | Variable |
This table provides a generalized representation based on findings from studies on potato tuber aging. uliege.benih.gov
Response to Biotic Stressors Beyond Pathogens (e.g., Insect Attack, Wounding)
Beyond its role in development, this compound is a key component of the plant's defense arsenal (B13267) against various biotic stressors, extending beyond pathogens to include insect attack and mechanical wounding. researchgate.netuu.nl When a plant is wounded, either by an insect herbivore or other mechanical means, a rapid and localized defense response is initiated. uu.nlwikipedia.orgmdpi.com This response involves the activation of the lipoxygenase pathway, leading to the synthesis of various oxylipins, including this compound. uu.nlnih.gov
Esterification and Lipid Conjugates of this compound
A portion of the this compound synthesized in plants does not remain as a free fatty acid but becomes esterified, meaning it is incorporated into more complex lipid molecules. researchgate.netresearchgate.net This esterification process is a crucial aspect of its metabolism and physiological function. researchgate.netuniversitairestichting.be
Association with Phospholipids (B1166683) (e.g., Phosphatidylinositol)
One of the key findings in the study of this compound is its presence within the structure of phospholipids, which are fundamental components of cellular membranes. researchgate.netnih.govgsartor.org Specifically, research on potato tubers has demonstrated that a fraction of this compound is esterified into phospholipids. researchgate.netnih.gov Through chemical hydrolysis and the use of specific enzymes like phospholipase A2, which cleaves fatty acids from the second position (sn-2) of the glycerol (B35011) backbone, scientists have confirmed the presence of this compound within these complex lipids. researchgate.netnih.gov
Further analysis has identified specific phospholipid molecular species containing this compound. researchgate.net For example, mass spectrometry has revealed the existence of palmitoyl,colneleoyl phosphatidylinositol, indicating that this compound is attached to the phosphatidylinositol molecule alongside palmitic acid. researchgate.netnih.gov This discovery represents a significant finding, as it was the first identification of a phospholipid containing this compound. researchgate.netnih.gov The presence of this compound has also been suggested in other phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911). researchgate.netnih.gov
Incorporation into Galactolipids and Other Complex Lipids
While the association with phospholipids is well-documented, the incorporation of this compound into galactolipids, the primary lipid components of chloroplast membranes, is less clearly defined in the current literature. However, the broader context of oxylipin metabolism shows that other oxidized fatty acids are readily incorporated into galactolipids. researchgate.netgu.se For instance, arabidopsides, which are oxidized galactolipids found in Arabidopsis thaliana, contain the jasmonic acid precursor 12-oxo-phytodienoic acid (OPDA). uliege.beresearchgate.net This precedent suggests that the esterification of various oxylipins into complex lipids is a widespread phenomenon in plants. researchgate.netuniversitairestichting.be
During potato tuber aging, a decrease in the levels of major complex lipids, including phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, digalactosyldiacylglycerol (B1163852) (DGDG), and monogalactosyldiacylglycerol (B12364196) (MGDG), has been observed concurrently with the increase in this compound production. researchgate.netuliege.benih.gov This correlation suggests that the breakdown of these lipids may provide the linoleic acid substrate for this compound synthesis. uliege.benih.gov
Physiological Significance of Esterified this compound Species
The esterification of this compound into complex lipids like phospholipids is thought to have significant physiological implications, though the precise functions are still under investigation. researchgate.netresearchgate.net One hypothesis is that esterified oxylipins serve as a readily available pool of bioactive compounds. uliege.be In response to stress, these molecules could be rapidly released from the lipid backbone by lipases, providing a burst of free this compound to act in defense signaling or direct antimicrobial activity. aocs.orgresearchgate.net
The presence of this compound within membrane phospholipids could also directly alter the physical properties of the membrane, potentially influencing membrane fluidity, permeability, and the function of membrane-bound proteins. uliege.be This modification of membrane structure could be a crucial part of the plant's response to both developmental cues and external stresses. researchgate.net The discovery of this compound within phospholipids in potato tubers, for which the physiological significance is not yet fully understood, opens up new avenues for research into the intricate roles of these modified lipids in plant biology. researchgate.net
Occurrence and Distribution in Botanical Species
Presence in Solanaceae Family
The Solanaceae, or nightshade family, is a significant source for the study of colneleic acid.
Solanum tuberosum (Potato): The discovery of this compound dates back to 1972 in homogenates of potato tubers (Solanum tuberosum). wikipedia.orgportlandpress.com It is synthesized from linoleic acid through the sequential action of 9-lipoxygenase and a specific divinyl ether synthase. researchgate.netnih.gov In potato, the divinyl ether synthase pathway, which produces this compound, is a major induced pathway in cells treated with elicitors from pathogens like Phytophthora infestans, the agent causing late blight. uliege.be Studies have shown that both this compound and the related colnelenic acid accumulate in potato leaves during the development of late blight disease. ebi.ac.ukebi.ac.uknih.gov This accumulation is more rapid in potato cultivars that exhibit higher resistance to the disease. ebi.ac.uknih.gov For instance, in the resistant cultivar Matilda, levels of this compound were found to be nearly nine times higher than in the susceptible Bintje cultivar two days after infection. researchgate.net
Nicotiana tabacum (Tobacco): this compound and its analog, colnelenic acid, are also produced in tobacco (Nicotiana tabacum). ebi.ac.uk Their formation is linked to a pathogen-induced 9-lipoxygenase (LOX) gene, NtLOX1, which is crucial for the plant's resistance to pathogens such as Phytophthora parasitica var. nicotianae. ebi.ac.uk Inoculation of wild-type tobacco roots with this pathogen leads to the production of colneleic and colnelenic acids. ebi.ac.ukebi.ac.uk These divinyl ethers also accumulate during the plant's defense response to the tobacco mosaic virus. ebi.ac.uk
Identification in Monocotyledonous Plants
The occurrence of this compound is not limited to the Solanaceae family; it has also been identified in several monocot species.
Allium sativum (Garlic): While the primary divinyl ether in garlic bulbs is etheroleic acid, derived from the 13-lipoxygenase pathway, the enzyme responsible (a 9/13-divinyl ether synthase) can also produce this compound. oup.comoup.com The recombinant divinyl ether synthase from garlic has been shown to metabolize 9-hydroperoxy linoleic acid into this compound. oup.comoup.comebi.ac.uk This indicates that the specific product formed in the plant depends on the availability of the substrate. oup.com
Rice (Oryza sativa): Levels of this compound have been observed to increase in rice seedlings following feeding by the brown planthopper. caymanchem.comglpbio.com Transgenic rice lines with altered expression of a specific lipoxygenase gene, OsLOX1, showed corresponding changes in the levels of its products, including this compound, after insect attack. nih.gov This suggests a role for this compound in the defense mechanisms of rice. nih.gov
Lily-of-the-Valley (Convallaria majalis): In the roots of Lily-of-the-Valley, this compound has been detected as a minor product alongside the more predominant etheroleic acid. nih.gov Incubations of linoleic acid with preparations from the plant's roots revealed the presence of the necessary divinyl ether synthase activity. nih.govacronymattic.com
Detection in Other Plant Families
Clematis vitalba (Ranunculaceae): Isomers of this compound have been isolated from homogenates of the leaves of Clematis vitalba. wikipedia.orggerli.comnih.gov Incubation of linoleic acid with these homogenates resulted in the formation of 8(Z)-colneleic acid, indicating the presence of a distinct divinyl ether synthase in this species. nih.govebi.ac.uk
Flax (Linum usitatissimum): While specific studies on this compound in flax are less detailed in the provided context, the occurrence of oxygenated storage lipids has been noted in linseed (flaxseed) during early germination, a process involving oxylipin pathways. researchgate.net
Tissue-Specific Accumulation Patterns
This compound accumulation varies significantly depending on the plant tissue and environmental conditions, particularly in response to stress.
Leaves: In potato leaves, this compound and colnelenic acid accumulate significantly upon infection with the late-blight pathogen Phytophthora infestans. ebi.ac.ukebi.ac.uknih.gov Levels of colnelenic acid can reach up to 7 micrograms per gram of fresh weight in infected leaf tissue. ebi.ac.uk Similarly, isomers of this compound are found in the leaves of Clematis vitalba. wikipedia.orggerli.comnih.gov In garlic, the divinyl ether synthase transcript can be induced in leaves by salicylic (B10762653) acid. oup.comoup.com
Tubers: Potato tubers are the original source from which this compound was first isolated. wikipedia.orgportlandpress.com It is produced from the oxidation of linoleic acid and can be found esterified in phospholipids (B1166683) within the tubers. researchgate.netnih.govebi.ac.uk Studies on aging potato tubers show that levels of this compound increase between 45 and 60 days of storage, correlating with a decrease in linoleic acid content in complex lipids. uliege.be
Roots: The production of this compound has been confirmed in the roots of tobacco and tomato plants, particularly in response to pathogen challenge. wikipedia.orgebi.ac.ukebi.ac.ukgerli.com In tobacco, these compounds are produced in the roots of wild-type plants when inoculated with Phytophthora parasitica var. nicotianae. ebi.ac.ukebi.ac.uk In tomato roots, the expression of the divinyl ether synthase gene increases in response to infection by root-knot nematodes. frontiersin.org this compound has also been detected in the roots of Lily-of-the-Valley. nih.gov
Seeds: A lipoxygenase gene (OsLOX1) isolated from developing rice seeds is involved in the production of this compound. nih.gov Transcripts of this gene are found in immature seeds and newly germinated seedlings, and their levels increase in response to wounding or insect attack. nih.gov
Data on this compound Occurrence
| Plant Species | Family | Tissue(s) Where Detected | Reference(s) |
| Solanum tuberosum (Potato) | Solanaceae | Tubers, Leaves | ebi.ac.uk, uliege.be, ebi.ac.uk, wikipedia.org, nih.gov, nih.gov |
| Nicotiana tabacum (Tobacco) | Solanaceae | Roots, Leaves | ebi.ac.uk, ebi.ac.uk |
| Solanum lycopersicum (Tomato) | Solanaceae | Roots | wikipedia.org, gerli.com, frontiersin.org |
| Allium sativum (Garlic) | Amaryllidaceae | Bulbs, Roots, Leaves | oup.com, oup.com, wikipedia.org |
| Oryza sativa (Rice) | Poaceae | Seedlings, Seeds | caymanchem.com, glpbio.com, nih.gov |
| Convallaria majalis (Lily-of-the-Valley) | Asparagaceae | Roots | nih.gov |
| Clematis vitalba | Ranunculaceae | Leaves | wikipedia.org, gerli.com, nih.gov |
Metabolic Fate and Degradation Pathways of Colneleic Acid
Enzymatic Degradation Mechanisms
In potato tubers, an enzymatic system is responsible for the degradation of colneleic acid. nih.govnih.gov This system is characterized by its heat-labile and non-dialysable nature, indicating the involvement of one or more enzymes. nih.govnih.gov The optimal pH for this enzymatic degradation is between 5.0 and 5.5. nih.govportlandpress.com The process requires oxygen, with approximately 0.6 to 0.7 moles of oxygen consumed per mole of this compound degraded. nih.govnih.gov
The enzyme responsible for this degradation has been isolated and appears to have a molecular weight of around 105 kDa, as determined by Sephadex G-150 chromatography. portlandpress.com While hydrogen peroxide and haemoproteins cannot substitute for this enzyme, the non-haem iron protein ferredoxin has been shown to catalyze the degradation of this compound. nih.govnih.govebi.ac.uk The enzymatic degradation is inhibited by low concentrations of antioxidants, such as butylated hydroxytoluene (BHT), and certain chelating agents like diethyldithiocarbamate. nih.govnih.gov
Non-Enzymatic Degradation Processes
Alongside enzymatic pathways, this compound can also be degraded through non-enzymatic processes. nih.govnih.gov A model system using catalytic amounts of ferrous ions (Fe²⁺) has been shown to effectively degrade this compound. nih.govnih.gov This non-enzymatic degradation shares several characteristics with the enzymatic process, including a similar pH optimum (5.0-5.5) and oxygen requirement. nih.govportlandpress.com
The Fe²⁺-catalyzed system is also inhibited by antioxidants and some chelating agents. nih.govnih.gov Furthermore, this model system is strongly inhibited by other metal ions, particularly cupric (Cu²⁺) and ferric (Fe³⁺) ions, at a concentration of 20µM. nih.govnih.gov This suggests that the presence of certain metal ions can significantly influence the stability and degradation of this compound in plant tissues.
Formation of Shorter Chain Carbonyl Fragments
Both enzymatic and non-enzymatic degradation of this compound result in the formation of an unstable intermediate product. nih.govnih.gov This intermediate subsequently breaks down to yield shorter-chain carbonyl fragments, specifically C₈ and C₉ compounds. nih.govportlandpress.com One of the identified degradation products is 9-oxononanoic acid. uliege.be The formation of these carbonyl fragments is a key aspect of this compound's metabolic fate and is believed to be a mechanism for the production of volatile compounds in plants. portlandpress.com
Table 1: Comparison of Enzymatic and Non-Enzymatic Degradation of this compound
| Feature | Enzymatic Degradation | Non-Enzymatic Degradation (Fe²⁺-catalyzed) |
| Catalyst | Heat-labile, non-dialysable enzyme(s) nih.govnih.gov | Ferrous ions (Fe²⁺) nih.govnih.gov |
| pH Optimum | 5.0 - 5.5 nih.govportlandpress.com | 5.0 - 5.5 nih.govportlandpress.com |
| Oxygen Requirement | 0.6-0.7 mol O₂ / mol ether degraded nih.govnih.gov | 0.6-0.7 mol O₂ / mol ether degraded nih.govnih.gov |
| Inhibitors | Antioxidants (e.g., BHT), Chelating agents (e.g., diethyldithiocarbamate) nih.govnih.gov | Antioxidants (e.g., BHT), Chelating agents (e.g., diethyldithiocarbamate), Cu²⁺ and Fe³⁺ ions nih.govnih.gov |
| Products | Unstable intermediate, C₈ and C₉ carbonyl fragments (e.g., 9-oxononanoic acid) nih.govportlandpress.comuliege.be | Unstable intermediate, C₈ and C₉ carbonyl fragments nih.govportlandpress.com |
Regulation of this compound Levels within Plant Tissues
The concentration of this compound within plant tissues is a dynamically regulated process, influenced by both its synthesis and degradation. The lipoxygenase (LOX) pathway is activated during events like aging and sprouting in potato tubers. uliege.be This leads to the release of free fatty acids, which are then converted to hydroperoxides by LOX and subsequently to this compound by divinyl ether synthase (DES). uliege.be
The levels of this compound and its degradation products, such as 9-oxononanoic acid, are not static. For instance, in aging potato tubers, the accumulation of these compounds is restricted to a specific timeframe, with concentrations peaking between 45 to 60 days of aging. uliege.be This suggests a finely tuned regulation of the LOX pathway and subsequent this compound metabolism. uliege.be Furthermore, a portion of this compound in potato tubers is found esterified in the sn-2 position of phospholipids (B1166683), indicating the existence of preformed pools of this oxylipin that can be rapidly released in response to stress. researchgate.net This esterification represents another layer of regulation for the availability of free this compound.
Advanced Methodologies for Academic Research on Colneleic Acid
Sophisticated Isolation and Purification Techniques for Research Applications
The isolation and purification of colneleic acid for research purposes necessitate meticulous multi-step procedures to obtain the compound in a pure form, free from other lipids and oxylipins. A common starting point is the extraction from plant tissues, such as potato tubers, where this compound is a known metabolite. uliege.beebi.ac.uk
The initial step typically involves the homogenization of the plant material in an organic solvent, often diethyl ether, to extract a broad range of lipids. uliege.be Following extraction, a critical purification step is the use of preparative High-Performance Liquid Chromatography (HPLC). uliege.be This technique allows for the separation of this compound from other components based on its polarity. A reversed-phase column, such as an Inertsil ODS-2, is frequently employed for this purpose. uliege.be The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with the addition of an acid like trifluoroacetic acid to improve peak shape. uliege.be The elution of compounds is monitored using a UV detector, typically at 234 nm, which is characteristic for conjugated dienes present in many oxylipins. uliege.bediva-portal.org
For the separation of stereoisomers, which is crucial for detailed biological studies, chiral phase HPLC is the method of choice. diva-portal.org Columns with chiral stationary phases can resolve enantiomers of hydroperoxy fatty acids, which are precursors to this compound, and this principle can be extended to the separation of this compound isomers. diva-portal.org
In some research contexts, particularly when studying its biosynthesis, this compound is generated in vitro from its precursor, 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE), using enzyme preparations from plant tissues like potato homogenates. rsc.org The resulting this compound is then isolated from the reaction mixture using similar extraction and chromatographic techniques.
Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation
The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical determination of this compound. researchgate.net Both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the positions of protons.
For instance, ¹H NMR can distinguish between different isomers of this compound. researchgate.net The coupling constant (J-value) between adjacent protons is particularly informative for determining the geometry of the double bonds. A larger coupling constant (e.g., 12.2 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (e.g., 6.2 Hz) suggests a cis (Z) configuration. researchgate.net This has been used to differentiate between (1'Z)-colneleic acid and this compound, which possess identical mass spectra but differ in the stereochemistry of the 1' double bond. researchgate.net
Mass Spectrometry (MS) Techniques (e.g., GC-MS, ESI-MS/MS) for Metabolite Profiling and Structural Confirmation
Mass spectrometry (MS) is a highly sensitive technique used for the detection, identification, and quantification of this compound in biological samples. uliege.be It is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound is typically derivatized, for example, by esterification with diazomethane (B1218177) to form its methyl ester. uliege.be This increases its volatility, making it suitable for GC separation. The electron ionization (EI) mass spectrum of this compound methyl ester exhibits a characteristic fragmentation pattern that can be used for its identification. uliege.be Key fragments include the molecular ion and other specific ions resulting from the cleavage of the molecule. uliege.be However, it is important to note that GC analysis can sometimes cause thermal rearrangements of hydroperoxides, which are precursors to this compound. uliege.be
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI-MS/MS is a soft ionization technique that is well-suited for the analysis of less volatile and thermally labile molecules like this compound. uliege.benih.gov In ESI-MS/MS, the molecule is ionized, and the resulting ion is then fragmented to produce a tandem mass spectrum. This fragmentation pattern provides structural information. For this compound, fragmentation is often observed on either side of the ether linkage, which helps to confirm its structure. nih.gov ESI-MS/MS is particularly useful for analyzing phospholipids (B1166683) containing this compound, allowing for the identification of specific molecular species. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Double Bond Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the analysis of molecules containing chromophores, such as the conjugated double bond system in this compound. researchgate.netlibretexts.org The conjugated diene structure of this compound gives rise to a characteristic UV absorption maximum. aocs.org This property is not only used for the detection of this compound during HPLC separation but also provides evidence for the presence of the conjugated double bond system in the molecule. uliege.beresearchgate.net The position of the absorption maximum can give some indication of the extent of conjugation. libretexts.org
Chromatographic Separations in Metabolite Analysis
Chromatographic techniques are fundamental to the analysis of this compound, enabling its separation from complex biological matrices and its quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this compound research. uliege.benih.gov It is used for both preparative purification and analytical quantification. uliege.be
In the context of metabolite analysis, reversed-phase HPLC is commonly used to separate this compound from other oxylipins and fatty acids. uliege.be The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. altabioscience.com By using a UV detector, the concentration of this compound in a sample can be determined by comparing its peak area to that of a known standard. uliege.be
HPLC can be coupled with mass spectrometry (LC-MS) for highly sensitive and specific analysis. ugr.escreative-proteomics.com This combination allows for the confident identification and quantification of this compound even at low concentrations in complex biological extracts. creative-proteomics.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique in the study of this compound and related oxylipins. Due to the low volatility of this compound, derivatization is a mandatory step to convert the polar carboxyl group into a more volatile, non-polar ester. A common method involves methylation, often using diazomethane or (trimethylsilyl)-diazomethane, to produce this compound methyl ester. mdpi.com This derivative is more amenable to GC analysis.
The typical GC-MS workflow for this compound analysis begins with the extraction of lipids from plant tissue. Following extraction, the sample is derivatized and injected into the GC system. The GC column, often a capillary column like the HP-5MS, separates the components of the mixture based on their boiling points and interactions with the stationary phase. mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the analyte. For instance, the methyl ester of this compound exhibits a characteristic fragmentation pattern that allows for its confident identification. mdpi.comcaymanchem.com
GC-MS has been instrumental in numerous studies of this compound. For example, it was used to identify the products of in vitro enzymatic assays with recombinant divinyl ether synthase, confirming the conversion of 9-hydroperoxy-linoleic acid (9-HPOD) to this compound. caymanchem.com In studies of plant-pathogen interactions, GC-MS has been employed to quantify the accumulation of this compound in infected tissues, providing insights into its role in plant defense. uab.cat While highly effective, a consideration for GC-based methods is the thermal lability of some oxylipins, including divinyl ethers, which can potentially degrade or rearrange at the high temperatures used in the injector or column, necessitating careful method development. wikipedia.org
Isotopic Tracing and Metabolic Flux Analysis
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms through a biosynthetic pathway. wikipedia.org In the context of this compound, labeling experiments have been crucial for elucidating the mechanism of its formation from linoleic acid. Early studies utilized precursors labeled with stable isotopes like deuterium (B1214612) (²H) and oxygen-18 (¹⁸O) to understand the stereochemistry and origin of the atoms in the final this compound structure.
Key findings from isotopic tracing include:
Origin of the Ether Oxygen: Experiments using ¹⁸O₂ gas and [(9S)-¹⁸O₂]hydroperoxyoctadeca-(10E),(12Z)-dienoic acid demonstrated that the oxygen atom in the ether linkage of this compound is derived from the 9-hydroperoxide group of the linoleic acid precursor. rsc.org This confirmed that the reaction is an intramolecular rearrangement catalyzed by divinyl ether synthase.
Stereospecific Hydrogen Abstraction: By using linoleic acid hydroperoxides stereospecifically labeled with deuterium, researchers showed that the formation of this compound involves the specific removal of the pro-R hydrogen atom from C-8 of the (9S)-hydroperoxide precursor. caymanchem.comebi.ac.uk For example, the conversion of [8(R)-²H]9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid to this compound resulted in the loss of the deuterium label, whereas its conversion to 8(Z)-colneleic acid retained the label. ebi.ac.uk
Metabolic flux analysis (MFA) extends the principles of isotopic labeling to quantify the rates (fluxes) of metabolic reactions within a biological system. While detailed MFA specifically for the this compound pathway is not extensively documented, the methodology is well-established for related pathways, such as fatty acid and central carbon metabolism in various organisms, using ¹³C-labeled glucose. plos.org Such an approach for the oxylipin pathway would involve feeding the plant or cell culture a stable isotope-labeled precursor, like ¹³C-linoleic acid, and then measuring the distribution of the label in this compound and other downstream metabolites over time. mdpi.com This data, combined with a stoichiometric model of the pathway, would allow researchers to calculate the rate of this compound biosynthesis relative to competing pathways, providing a quantitative understanding of how metabolic resources are allocated in response to stimuli like pathogen attack.
Molecular Biology and Genetic Engineering Approaches
Gene Cloning and Expression of Divinyl Ether Synthases
The identification and characterization of the enzyme responsible for this compound synthesis, divinyl ether synthase (DES), has been a significant advancement in the field. This was achieved through molecular cloning and expression studies. DES genes, which belong to the CYP74 family of cytochrome P450 enzymes, have been successfully cloned from several plant species known to produce this compound, including potato (Solanum tuberosum), tomato (Lycopersicon esculentum), and tobacco (Nicotiana tabacum). frontiersin.org
The general strategy involves:
Isolation of cDNA: Based on conserved sequences among known CYP74 enzymes, degenerate primers are often used in polymerase chain reaction (PCR) to amplify a fragment of the DES gene from plant tissues where its expression is induced, such as pathogen-infected leaves. frontiersin.org
Cloning and Sequencing: The amplified DNA fragment is then cloned into a vector and sequenced to obtain the full-length cDNA sequence.
Heterologous Expression: To confirm the function of the cloned gene, it is expressed in a heterologous system, most commonly Escherichia coli. frontiersin.org The recombinant DES protein is then purified.
Enzyme Assays: The activity of the recombinant protein is tested by incubating it with the putative substrate, 9-hydroperoxide of linoleic acid (9-HPOD). The reaction products are analyzed, typically by GC-MS, to confirm the synthesis of this compound. frontiersin.org
These studies have confirmed that DES enzymes from solanaceous plants like potato and tomato are typically 9-DES, specifically converting 9-hydroperoxides into divinyl ethers like this compound and colnelenic acid. frontiersin.org For example, heterologous expression of the tomato LeDES gene in Arabidopsis thaliana, a plant that does not naturally produce divinyl ethers, conferred the ability to produce these compounds and increased resistance to root-knot nematodes. frontiersin.org Similarly, recombinant yeast have been engineered to express DES, providing a system to produce and test the biological activity of this compound. frontiersin.org
RNA Interference (RNAi) and Gene Knockout Studies for Functional Assessment
To understand the physiological role of this compound in plants, researchers have employed genetic tools to reduce or eliminate its production. RNA interference (RNAi) and gene knockout are two powerful techniques used for this functional assessment.
RNA Interference (RNAi): This technique involves introducing a construct into the plant that produces a double-stranded RNA molecule corresponding to the target gene (e.g., divinyl ether synthase). This triggers a cellular mechanism that degrades the messenger RNA (mRNA) of the target gene, effectively silencing its expression.
Gene Knockout Studies: This approach involves creating a mutation that completely inactivates the target gene. In maize, knockout mutants of the ZmLOX3 gene, a 9-lipoxygenase, resulted in reduced levels of several 9-LOX-derived oxylipins. usda.gov While this study focused on the impact on fungal development rather than specifically on this compound, it demonstrates the utility of knockouts in dissecting the 9-LOX pathway. In the moss Physcomitrella patens, knockout mutants for various oxylipin biosynthesis enzymes have been generated to study their developmental roles, providing a framework for similar studies targeting the DES pathway if present in those organisms.
These genetic manipulation techniques are invaluable for establishing a direct link between the DES gene, this compound production, and its putative functions in plant physiology, particularly in stress responses and defense.
Omics Technologies in this compound Research
Metabolomics Profiling and Data Integration
"Omics" technologies provide a global view of the complex molecular networks within a cell. Metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample, has become a pivotal tool for studying this compound in the broader context of plant biochemistry. creative-proteomics.comnih.gov
Untargeted metabolomics, typically employing liquid chromatography-mass spectrometry (LC-MS/MS), allows for the simultaneous profiling of hundreds to thousands of metabolites. nih.gov In studies of plant-pathogen interactions, this approach has been used to capture the dynamic changes in the potato metabolome following infection with Phytophthora infestans. nih.gov These studies consistently identify this compound and its precursor, linoleic acid, as key metabolites that are significantly upregulated in response to infection, highlighting their role in the plant's defense response. plos.org For example, metabolomic profiling of potato sprouts infected with Rhizoctonia solani revealed a significant increase in the relative peak intensities of both colneleic and colnelenic acids. plos.org These findings position this compound as a potential biomarker for certain plant stress responses. nih.gov
The power of omics is significantly enhanced through data integration. By combining metabolomics data with transcriptomics (analysis of gene expression), researchers can build a more complete picture of the regulatory networks governing this compound biosynthesis. researchgate.net For instance, an integrated analysis can correlate the increased accumulation of this compound with the upregulation of transcripts for key biosynthetic genes, such as 9-lipoxygenase and divinyl ether synthase. researchgate.net This multi-omics approach helps to identify not only the metabolic end-products but also the genetic and regulatory elements that control their production under specific conditions, such as pathogen attack or abiotic stress. researchgate.netrjraap.com This integrated systems biology perspective is crucial for moving beyond the identification of individual components to understanding the function of the entire oxylipin pathway. creative-proteomics.comrjraap.com
Lipidomics Approaches in Studying Complex Lipid Interactions
Lipidomics, the large-scale study of lipids, provides a powerful framework for investigating the intricate interactions of this compound within the complex lipid environment of biological systems. researchgate.net Mass spectrometry-based lipidomics enables the comprehensive analysis of complex lipid molecular species, often without the need for extensive chromatographic separation, facilitating the identification of lipids involved in various cellular processes and stress responses. researchgate.netresearchgate.net
A significant application of lipidomics in this compound research has been the identification of its esterification into complex lipids, particularly phospholipids. In potato tubers, a small fraction of this compound is found esterified in phospholipids such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). researchgate.net This discovery was made possible by techniques that allowed for the analysis of intact lipid molecules, revealing molecular species with masses corresponding to palmitoyl,colneleoyl phosphatidylinositol, which was confirmed by exact mass analysis of its fragments. researchgate.net The presence of this compound esterified to phospholipids suggests a potential mechanism for its storage or localization within cellular membranes, influencing membrane properties or serving as a precursor pool for signaling events. researchgate.netd-nb.info
Lipidomic studies have also been instrumental in elucidating the dynamics of this compound and its precursors in response to various stimuli. For instance, in potato tubers, a decrease in the levels of major phospholipids and galactolipids, such as PC, PE, PI, digalactosyldiacylglycerol (B1163852) (DGDG), and monogalactosyldiacylglycerol (B12364196) (MGDG), correlates with an increase in the production of 9-hydroperoxyoctadecadienoic acid (9-HPOD) and this compound during storage. uliege.be This suggests a mobilization of linoleic acid from these complex lipids for the synthesis of this compound.
Furthermore, untargeted metabolomics approaches, which fall under the broader umbrella of lipidomics, have been employed to investigate the broader metabolic changes that occur alongside the production of oxylipins like this compound. frontiersin.org These studies can reveal correlations between the accumulation of this compound and other metabolic pathways, providing insights into its potential biological roles. For example, the accumulation of this compound in potato leaves infected with Phytophthora infestans occurs alongside other changes in the lipid profile, highlighting the complexity of the plant's defense response. mdpi.com
The analytical techniques central to these lipidomics studies often involve electrospray ionization tandem mass spectrometry (ESI-MS/MS). uliege.be This method allows for the detailed structural characterization of lipid molecules, including the identification and localization of acyl chains, which is crucial for identifying this compound-containing lipids. researchgate.net
Table 1: Identified this compound-Containing Phospholipids in Potato Tubers
| Phospholipid Class | Identified Molecular Species | Analytical Method |
| Phosphatidylcholine (PC) | Nominal mass consistent with palmitoyl,colneleoyl species | ESI-MS/MS |
| Phosphatidylethanolamine (PE) | Nominal mass consistent with palmitoyl,colneleoyl species | ESI-MS/MS |
| Phosphatidylinositol (PI) | Confirmed palmitoyl,colneleoyl phosphatidylinositol | Exact mass analysis of fragments |
In Vitro Enzymatic Activity Assays and Kinetic Studies
In vitro enzymatic activity assays and kinetic studies have been fundamental in dissecting the biosynthetic pathway of this compound and characterizing the enzymes involved. These studies typically involve incubating purified or partially purified enzymes with specific substrates and analyzing the products formed.
The biosynthesis of this compound is a two-step process initiated by the enzyme 9-lipoxygenase (9-LOX). researchgate.netcaymanchem.com 9-LOX catalyzes the insertion of molecular oxygen into linoleic acid to produce (9S)-hydroperoxyoctadecadienoic acid (9-HPOD). mdpi.comcaymanchem.com The activity of 9-LOX can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product. nih.gov
The second and final step is the conversion of 9-HPOD to this compound, a reaction catalyzed by divinyl ether synthase (DES), specifically a 9-DES. ebi.ac.ukwikipedia.org This enzyme belongs to the cytochrome P450 family, designated as CYP74D. ebi.ac.uk In vitro assays with recombinant DES expressed in Escherichia coli have definitively shown its ability to metabolize 9-HPOD into this compound. ebi.ac.uk The products of these assays are typically extracted and analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) after derivatization to their methyl esters. nih.gov
Kinetic studies have revealed important properties of the enzymes in the this compound pathway. For instance, it was demonstrated that the enzyme system responsible for converting 9-HPOD to this compound in potato tuber extracts is heat-labile and does not require oxygen. ebi.ac.uknih.gov Furthermore, these studies have shown that the isomeric 13-hydroperoxide of linoleic acid is not a substrate for this particular divinyl ether synthase, highlighting the specificity of the enzyme for the 9-hydroperoxide isomer. nih.govresearchgate.net The optimal pH for the enzymatic degradation of this compound in potato tubers is between 5.0 and 5.5. ebi.ac.uk
Some divinyl ether synthases exhibit broader substrate specificity. For example, a DES from garlic has been shown to metabolize both 13-hydroperoxy and 9-hydroperoxy fatty acids, although it produces etheroleic acid from the 13-hydroperoxide more efficiently than it produces this compound from the 9-hydroperoxide. oup.com This enzyme is classified as a 9/13-DES. oup.com
Kinetic inhibition studies have also provided insights. This compound itself has been found to be a competitive inhibitor of potato lipoxygenase, with a reported inhibition constant (Ki) of 8 µM, suggesting a potential feedback regulation mechanism. uu.nl
Table 2: Key Enzymes in this compound Biosynthesis and Their Properties
| Enzyme | EC Number | Substrate(s) | Product(s) | Optimal pH | Cofactors/Inhibitors |
| 9-Lipoxygenase (9-LOX) | 1.13.11.12 | Linoleic acid, O₂ | (9S)-hydroperoxyoctadecadienoic acid (9-HPOD) | Varies by isoform | Inhibited by this compound (Ki = 8 µM) uu.nl |
| Divinyl Ether Synthase (9-DES) / Colneleate Synthase | 4.2.1.121 expasy.org | (9S)-hydroperoxyoctadecadienoic acid (9-HPOD) | This compound | ~6.5 ebi.ac.uk | Heme-thiolate protein (P450); Unaffected by metal chelators and thiol reagents ebi.ac.uknih.gov |
Chemical Synthesis and Derivatization in Research
Biomimetic Total Synthesis of Colneleic Acid for Functional Studies
A key breakthrough in understanding this compound was its biomimetic total synthesis, which mimics the natural biosynthetic pathway in plants. researchgate.netacademictree.org This laboratory synthesis provides a pure source of the compound for functional assays, such as investigating its role as an enzyme inhibitor.
The synthesis starts with 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE), the same precursor used by the divinyl ether synthase (DES) enzyme in plants. researchgate.netfrontiersin.org The biomimetic approach successfully replicates the formation of the unstable allene (B1206475) oxide intermediate which then cyclizes to form the stable divinyl ether structure of this compound. researchgate.net This synthetic route was crucial in confirming the structure of this compound and enabling studies on its biological activity. For instance, the synthesized this compound was shown to be a potent inhibitor of the potato lipoxygenase enzyme, with a reported Ki (inhibition constant) of 8μM. researchgate.net
| Biomimetic Synthesis Overview | |
| Precursor | 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE) researchgate.net |
| Key Transformation | Mimics the enzymatic conversion by divinyl ether synthase (DES) uliege.beoup.com |
| Product | This compound researchgate.net |
| Significance | Provided material for functional studies, confirming its role as a lipoxygenase inhibitor. researchgate.netfrontiersin.org |
Synthesis of Labeled Analogues for Mechanistic Investigations
To investigate the precise chemical mechanisms of enzymatic reactions, scientists often use molecules containing heavy isotopes (like deuterium (B1214612) or tritium) at specific positions. researchgate.netnih.gov The synthesis of these stereospecifically labeled fatty acids has been a powerful strategy for understanding the biosynthesis of oxylipins, including this compound. researchgate.netnih.govsohag-univ.edu.eg
In the context of this compound biosynthesis, researchers synthesized labeled versions of its precursor, 9S-HPODE, to determine which hydrogen atom is removed during the reaction. researchgate.net Studies using these labeled analogues demonstrated the stereospecific removal of the pro-R hydrogen from carbon-8 of 9S-HPODE during its conversion to this compound. researchgate.netnih.gov This level of mechanistic detail is only accessible through the use of isotopically labeled substrates, which are prepared through multi-step chemical synthesis. researchgate.net
Derivatization Strategies for Analytical Purposes (e.g., Esterification for GC-MS)
Due to the chemical nature of this compound, which contains a polar carboxylic acid group, it is often necessary to modify it chemically before analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). uliege.berestek.comsigmaaldrich.com This process, known as derivatization, converts the polar group into a less polar, more volatile one, improving its behavior during chromatographic separation and detection. restek.comjfda-online.com
Two common derivatization strategies applicable to fatty acids like this compound are esterification and silylation. restek.com
Esterification: This is a preferred method for fatty acids, often involving the conversion of the carboxylic acid to a fatty acid methyl ester (FAME). restek.com A common reagent for this is 14% Boron trifluoride in methanol (B129727) (BF3-methanol), which catalyzes the reaction under mild conditions (e.g., 60°C for one hour). restek.com
Silylation: This technique replaces the active hydrogen on the carboxylic acid's hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. restek.comsigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form TMS esters. restek.com This method is also effective for other polar groups like hydroxyls that may be present. restek.com
The choice of derivatization agent depends on the specific requirements of the analysis and the other compounds present in the sample. nih.govmdpi.com
| Derivatization Strategy | Reagent Example | Target Functional Group | Resulting Derivative | Key Advantages |
| Esterification | Boron trifluoride in methanol (BF3-methanol) restek.com | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) restek.com | Selective for acids, generates clean mass spectra. restek.com |
| Silylation | BSTFA with 1% TMCS restek.com | Carboxylic Acid, Hydroxyl, Amino restek.comsigmaaldrich.com | Trimethylsilyl (TMS) Ester/Ether | Versatile for multiple polar groups, highly effective. restek.com |
Future Research Directions and Unanswered Questions
Elucidation of Complete Signaling Pathways Involving Colneleic Acid
While it is established that this compound is synthesized from linoleic acid via the sequential action of 9-lipoxygenase and divinyl ether synthase (DES), its precise position and interactions within the broader plant defense signaling network are not fully mapped out. researchgate.net The 9-LOX pathway, leading to the formation of this compound, is known to be preferentially stimulated in response to certain pathogens, such as Phytophthora infestans in potato. nih.govmdpi.com This is distinct from the well-characterized 13-LOX pathway that produces jasmonic acid. nih.gov
Future investigations should focus on:
Crosstalk with other signaling pathways: Research suggests a potential interplay between the oxylipin pathway and salicylic (B10762653) acid (SA)-dependent signaling. frontiersin.org Understanding how this compound signaling intersects with SA, jasmonic acid, and ethylene (B1197577) pathways is crucial for a holistic view of plant immunity. preprints.org This includes investigating the role of key signaling components like mitogen-activated protein kinases (MAPKs) and WRKY transcription factors, which are known to be involved in plant defense responses. frontiersin.orgnih.gov
Regulation of biosynthesis: The transient and localized accumulation of DES transcripts following pathogen attack suggests tight regulation. nih.gov Identifying the transcription factors and upstream signaling events that trigger the expression of 9-LOX and DES genes is a key area for future research.
Systemic signaling: While local accumulation of this compound at infection sites is documented, its potential role as a systemic signal in plant defense, similar to azelaic acid, remains to be thoroughly explored. mdpi.comnih.gov
Identification of Downstream Targets and Receptors in Plant Cells
A significant gap in our understanding of this compound's function is the identity of its molecular targets and receptors within the plant cell. While its antimicrobial properties have been demonstrated in vitro, its signaling role within the plant likely involves specific binding proteins or receptors to initiate downstream defense responses. nih.govnih.gov
Key research questions include:
Receptor identification: The search for specific receptor-like kinases (RLKs) or other binding proteins that perceive this compound is a primary objective. nih.gov The diversity of RLKs in plants suggests that specific receptors for various signaling molecules, including oxylipins, are yet to be discovered.
Downstream gene expression: Identifying the suite of genes whose expression is altered in response to this compound application will provide clues about the defense mechanisms it activates. This can be achieved through transcriptomic studies on plants treated with this compound.
Cellular localization of action: this compound has been found esterified in phospholipids (B1166683), suggesting it may act within cellular membranes. researchgate.net Investigating how its esterification and release are regulated and where it exerts its function—be it at the plasma membrane, in the cytosol, or in other organelles—is essential. researchgate.netnih.gov
Comprehensive Analysis of this compound in Diverse Plant Species and Ecosystems
Research on this compound has predominantly focused on solanaceous plants like potato and tobacco. nih.govnih.gov To understand its broader significance, its presence and function need to be investigated across a wider range of plant species and in different ecological contexts.
Future studies should aim for:
Taxonomic distribution: Surveys of different plant families, including monocots and dicots, for the presence of the 9-DES pathway and this compound production will reveal how widespread this defense mechanism is. researchgate.net For instance, a gene for divinyl ether synthase has not been identified in Arabidopsis. mdpi.com
Ecological roles: Investigating the role of this compound in interactions with different types of pathogens (biotrophic vs. necrotrophic), herbivores, and beneficial microbes will provide a more complete picture of its ecological function. nih.gov
Comparative studies: Comparing the oxylipin profiles, including this compound and jasmonates, in resistant and susceptible cultivars of various crop plants in response to pathogen attack can provide valuable insights into effective defense strategies. ebi.ac.ukresearchgate.net
| Plant Species | Pathogen/Stress | Observed Role of this compound |
| Potato (Solanum tuberosum) | Phytophthora infestans (late blight) | Accumulates rapidly in resistant cultivars, suggesting a role in defense. researchgate.netebi.ac.ukresearchgate.net Inhibits pathogen growth. uliege.be |
| Tobacco (Nicotiana tabacum) | Phytophthora parasitica var. nicotianae | Accumulates upon infection and inhibits zoospore germination. nih.gov Involved in local defense responses. nih.gov |
| Asparagus (Asparagus officinalis) | Not specified | Divinyl ether synthase activity detected, producing this compound. researchgate.net |
| Barley (Hordeum vulgare) | Blumeria graminis (powdery mildew) | Exogenous application induces systemic resistance. researchgate.net |
Exploration of Additional Physiological Roles in Plant Development and Stress Response
While the primary recognized role of this compound is in biotic stress response, oxylipins are known to be involved in a wide array of physiological processes. oup.com The accumulation of this compound during potato tuber development suggests a potential role beyond defense. uliege.be
Areas for future exploration include:
Plant development: Investigating the role of this compound in processes like tuberization, root development, senescence, and flowering. uliege.be
Abiotic stress: Examining whether this compound biosynthesis is induced by abiotic stressors such as drought, salinity, or extreme temperatures, and if it contributes to tolerance. preprints.orgfrontiersin.org Unsaturated fatty acids and their derivatives are known to be involved in general stress responses. frontiersin.org
Wound response: Differentiating its role in response to mechanical wounding versus pathogen attack. nih.gov
Development of Novel Analytical Platforms for In Vivo Studies and Real-Time Monitoring
Current methods for oxylipin analysis typically involve extraction from plant tissues, which is destructive and provides only a snapshot in time. researchgate.net To fully understand the dynamic nature of this compound signaling, new analytical tools are needed.
Future technological development should focus on:
Biosensors: Creating genetically encoded biosensors that can report on the presence and concentration of this compound in living cells in real-time. This would allow for precise spatiotemporal mapping of its production and movement.
Advanced mass spectrometry: Improving mass spectrometry techniques for in situ analysis, such as mass spectrometry imaging, to visualize the distribution of this compound and its derivatives within plant tissues at a subcellular level. researchgate.net
High-throughput screening: Developing high-throughput methods to screen for compounds that modulate this compound biosynthesis or signaling, which could be valuable for agricultural applications. nih.gov
Strategies for Modulating this compound Levels in Agricultural Contexts for Enhanced Plant Resistance
Manipulating the levels of defense-related compounds in crops is a promising strategy for improving disease resistance. Understanding the regulation of the this compound pathway could open new avenues for crop protection.
Future research in this area should include:
Genetic engineering: Overexpressing or silencing key genes in the pathway, such as 9-LOX and DES, to study the effect on disease resistance. nih.gov For example, transgenic potato plants with reduced DES expression were generated to assess the role of divinyl ethers in defense. nih.gov
Priming and elicitors: Identifying chemical or biological elicitors that can induce the this compound pathway to "prime" plants for a more rapid and robust defense response upon pathogen attack. frontiersin.orgnih.gov
Breeding programs: Screening for natural variations in the genes of the this compound pathway in crop wild relatives and incorporating favorable alleles into modern cultivars to enhance resistance.
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying colneleic acid in plant tissues during pathogen interaction studies?
- Methodological Answer : this compound (CA) is typically quantified using high-performance liquid chromatography (HPLC) with UV detection (λ = 234 nm) due to its conjugated diene structure . For confirmation, gas chromatography-mass spectrometry (GC-MS) after acidic hydrolysis and derivatization (e.g., dinitrophenylhydrazone derivatives) is employed to identify fragmentation products like (2E)-nonenal . Time-course studies in potato cells treated with elicitors (e.g., Phytophthora infestans) show CA accumulation peaks at 16–20 hours post-treatment, reaching ~680 pmol/g fresh weight . Researchers should include internal standards (e.g., deuterated analogs) and validate detection limits via spike-recovery experiments.
Q. What is the functional role of this compound in plant defense mechanisms?
- Methodological Answer : CA, a 9-lipoxygenase (9-LOX) pathway product, acts as a phytoanticipin by directly inhibiting pathogens like Phytophthora infestans. In vitro assays demonstrate CA’s antifungal activity via zoospore motility inhibition and mycelial growth reduction (IC₅₀ values reported at ~10–20 µM) . In planta, CA accumulation correlates with resistance levels; for example, CA reached 24 nmol/g fresh weight in resistant potato cultivar Matilda, compared to lower levels in susceptible cultivar Bintje . Researchers should pair CA quantification with pathogen viability assays and transcriptomic analysis of defense genes (e.g., PR-proteins) to establish causality.
Advanced Research Questions
Q. How can experimental designs address contradictory findings on this compound’s efficacy in pathogen resistance across plant species?
- Methodological Answer : Contradictions arise from species-specific 9-LOX isoform activity, pathogen strain variability, and experimental conditions. For example, CA application in tobacco cells increased oxylipins up to 24 hours, whereas potato cells showed minimal accumulation . To resolve discrepancies:
- Controlled Comparative Studies : Use isogenic plant lines (e.g., wild-type vs. 9-LOX mutants) across species (e.g., Solanum vs. Nicotiana).
- Pathogen-Specific Elicitors : Test CA induction using purified pathogen-associated molecular patterns (PAMPs) rather than crude extracts .
- Time-Resolved Profiling : Monitor CA kinetics alongside jasmonate pathways to decouple overlapping defense signals .
Q. What strategies are effective for studying this compound biosynthesis in genetically modified plant systems?
- Methodological Answer : RNA interference (RNAi) targeting divinyl ether synthases (e.g., LeDES in tomato) reduces CA levels by >80%, enabling functional studies . Key steps:
- Gene Silencing Validation : Use qRT-PCR to confirm transcript knockdown and LC-MS/MS to quantify CA and colnelenic acid (CnA) .
- Oxylipin Profiling : Combine targeted metabolomics (HPLC/GC-MS) with untargeted lipidomics to identify compensatory pathways (e.g., jasmonate upregulation) .
- Pathogen Challenge : Infect transgenic lines with Meloidogyne javanica or P. infestans to assess defense trade-offs .
Q. How can isotopic labeling resolve uncertainties in this compound’s biosynthetic precursors and turnover rates?
- Methodological Answer : Stable isotope tracing (e.g., ¹³C-labeled linoleic acid) clarifies precursor-product relationships. For example, isotopic studies confirm CA derivation from 9-hydroperoxy linoleic acid (9-HPOD) via CYP74D enzymes . Methodological considerations:
- Pulse-Chase Experiments : Track ¹³C incorporation into CA over time using high-resolution mass spectrometry (HRMS).
- Enzyme Kinetics : Purify recombinant 9-LOX and divinyl ether synthase to measure substrate specificity (Km for 9-HPOD vs. 13-HPOD) .
- Turnover Analysis : Use radiolabeled CA (³H/¹⁴C) to quantify degradation rates in planta under stress .
Data Contradiction Analysis
Q. Why do some studies report minimal correlation between this compound levels and pathogen resistance?
- Methodological Answer : Discrepancies stem from:
- Temporal Dynamics : CA accumulation peaks post-infection (e.g., 72 hours in potato), but delayed sampling may miss critical windows .
- Compensatory Pathways : In RNAi lines, jasmonate or 13-LOX products may offset CA’s absence, masking phenotypic effects .
- Pathogen Virulence Factors : Some strains secrete effectors that suppress 9-LOX activity, as seen in compatible P. infestans interactions .
- Resolution : Pair CA quantification with spatiotemporal pathogen load measurements (e.g., qPCR for pathogen biomass) and multi-omics integration.
Methodological Best Practices
- Data Presentation : Use tables to summarize oxylipin profiles (e.g., CA, CnA, jasmonates) across treatments, including fold-changes and statistical significance (p-values) .
- Ethical Reporting : Disclose limitations (e.g., CA’s instability in vitro) and validate findings via independent replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
